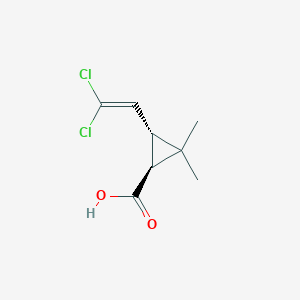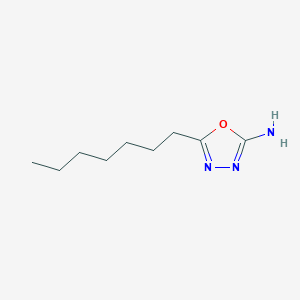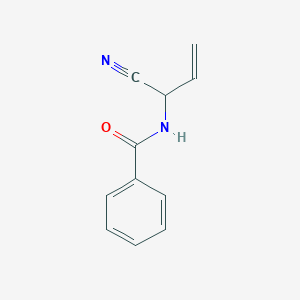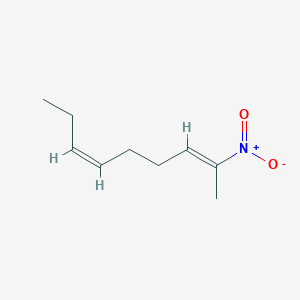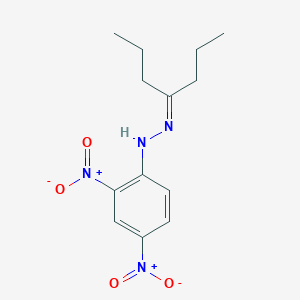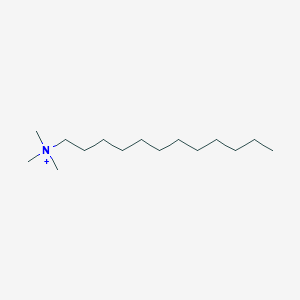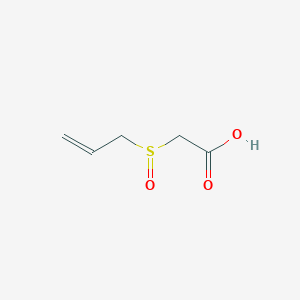
2-(3-Iodophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenoxy)acetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 2-(3-Iodophenoxy)acetic acid, they do provide insights into the reactivity and utility of structurally related compounds.
Synthesis Analysis
The first paper discusses the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid. The synthesis involves cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of derivatives of 2-(3-Iodophenoxy)acetic acid, considering the similarity in the functional groups present.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3-Iodophenoxy)acetic acid was confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry in the first paper . These techniques are crucial for determining the structure of organic compounds and would be similarly used to analyze the structure of 2-(3-Iodophenoxy)acetic acid.
Chemical Reactions Analysis
The second paper provides an example of a chemical reaction using a compound with a similar structure, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, which was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This illustrates the potential reactivity of iodophenoxy acetic acid derivatives in oxidative reactions, which could be relevant for 2-(3-Iodophenoxy)acetic acid as well.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 2-(3-Iodophenoxy)acetic acid are not directly discussed in the provided papers, the antimicrobial activity of related compounds suggests that 2-(3-Iodophenoxy)acetic acid may also possess biological activity . The ease of separation of the catalyst in the second paper also indicates that derivatives of iodophenoxy acetic acid can be designed to have desirable physical properties for synthetic applications .
Safety And Hazards
The safety information for “2-(3-Iodophenoxy)acetic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
2-(3-iodophenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRPPVPTWVSFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879341 |
Source


|
| Record name | M-IODOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenoxy)acetic acid | |
CAS RN |
1878-93-9 |
Source


|
| Record name | 2-(3-Iodophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | M-IODOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

